4-Benzyloxy TEMPO

Description

Overview of Persistent Organic Radicals in Modern Chemistry

Persistent organic radicals are a class of molecules that possess an unpaired electron, rendering them open-shell species. researchgate.net Unlike transient radicals, which are typically short-lived and highly reactive, persistent radicals exhibit remarkable stability due to a combination of steric hindrance and delocalization of the unpaired electron. researchgate.netnih.gov This stability allows them to be isolated, stored, and studied under ambient conditions. The existence of an unpaired electron endows these materials with unique physicochemical properties, such as paramagnetism, which are not found in their closed-shell counterparts. researchgate.net

The field of radical chemistry has evolved significantly since the discovery of the first stable organic radical, the triphenylmethyl radical, by Moses Gomberg in 1900. acs.org Modern research has demonstrated the ability to design and synthesize a wide array of persistent radicals through rational chemical construction. researchgate.net A key kinetic phenomenon governing their reactivity is the Persistent Radical Effect (PRE), which explains the high selectivity observed in the cross-coupling of a persistent radical with a transient one. researchgate.netnih.gov This effect has expanded the scope of radical chemistry, making these molecules valuable in various applications, including magnetic, electronic, and optoelectronic materials. researchgate.net

The Role of 2,2,6,6-Tetramethylpiperidine (B32323) 1-Oxyl (TEMPO) and its Derivatives in Advanced Organic Synthesis and Materials Science

Among the most prominent families of persistent organic radicals are nitroxides, particularly 2,2,6,6-tetramethylpiperidine 1-oxyl, commonly known by its acronym TEMPO. acs.org TEMPO is a stable, red-orange solid containing a nitroxyl (B88944) radical group (N-O•). wikipedia.org Its stability is conferred by the four methyl groups adjacent to the nitrogen atom, which sterically shield the radical center from reacting with itself. biosynth.com This unique stability makes TEMPO and its derivatives exceptionally versatile tools in both organic synthesis and materials science. wikipedia.orgmdpi.com

In the realm of organic synthesis, TEMPO is widely employed as a catalyst for the selective oxidation of alcohols. acs.orgwikipedia.org The actual oxidant in these reactions is the N-oxoammonium salt, which is generated in situ from TEMPO. wikipedia.orgbiosynth.com This catalytic system is highly efficient for converting primary alcohols to aldehydes with high chemoselectivity, as it is generally inert towards secondary alcohols under specific conditions. wikipedia.org It can also be used in combination with a co-oxidant to transform primary alcohols into carboxylic acids. biosynth.com Beyond alcohol oxidation, TEMPO serves as a radical trap to identify reaction mechanisms and participates in various other synthetically useful radical reactions. biosynth.comresearchgate.net

In materials science, TEMPO's most significant role is as a mediator in Nitroxide-Mediated Polymerization (NMP). wikipedia.org NMP is a form of controlled or "living" radical polymerization that allows for the precise synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org The TEMPO radical reversibly caps (B75204) the growing polymer chain, creating a "dormant" species. This equilibrium between active and dormant chains enables control over the polymerization process. wikipedia.org Furthermore, polymers functionalized with TEMPO units are being actively researched as advanced materials for energy storage in organic radical batteries, where the stable radical undergoes reversible redox reactions to store and release charge. rsc.orgmdpi.com

Structural Context and Research Significance of 4-Benzyloxy TEMPO within the Nitroxide Radical Family

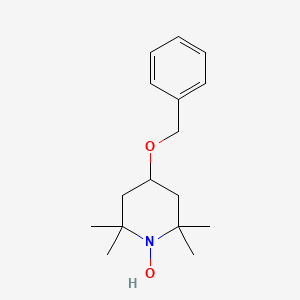

This compound is a derivative of the parent TEMPO molecule, distinguished by the presence of a benzyloxy group (-O-CH₂-C₆H₅) at the 4-position of the piperidine (B6355638) ring. This modification places it within a broad class of 4-substituted TEMPO derivatives, which are designed to fine-tune the physical and chemical properties of the nitroxide radical for specific applications. organic-chemistry.org The synthesis of this compound typically proceeds from the readily available precursor 4-hydroxy-TEMPO (TEMPOL) via an etherification reaction, such as the Williamson ether synthesis, with a benzyl (B1604629) halide.

The introduction of the benzyloxy moiety imparts distinct characteristics compared to the parent TEMPO or the hydrophilic 4-hydroxy-TEMPO. The bulky and nonpolar benzyl group increases the molecule's lipophilicity, enhancing its solubility in organic solvents. This property is advantageous for its application in organic synthesis conducted in non-aqueous media. The research significance of this compound lies in its utility as a stable nitroxyl radical for applications in oxidation catalysis, as a radical trapping agent, and in polymer chemistry. acesyspharma.comboropharm.com By modifying the 4-position, researchers can alter the steric and electronic environment of the radical center, thereby influencing its reactivity and selectivity in catalytic cycles and polymerization processes.

Below is a comparative table of properties for TEMPO and some of its 4-substituted derivatives.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| TEMPO | C₉H₁₈NO | 156.25 | Unsubstituted parent compound. wikipedia.org |

| 4-Hydroxy-TEMPO (TEMPOL) | C₉H₁₈NO₂ | 172.24 | Contains a hydroxyl group, increasing water solubility. mdpi.com |

| 4-Benzyloxy-TEMPO | C₁₆H₂₄NO₂ | 262.37 | Contains a benzyloxy group, increasing organic solvent solubility. |

| 4-Benzoyloxy-TEMPO | C₁₆H₂₂NO₃ | 276.35 | Contains a benzoate (B1203000) ester group; used as a recyclable catalyst. chemicalbook.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethyl-4-phenylmethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-15(2)10-14(11-16(3,4)17(15)18)19-12-13-8-6-5-7-9-13/h5-9,14,18H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGUTTFOYJLXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Tempo

Redox Chemistry and Electron Transfer Pathways of Nitroxide Radicals

The redox chemistry of nitroxide radicals, including 4-Benzyloxy TEMPO, is central to their utility in a wide range of chemical transformations. This reactivity is characterized by the ability of the nitroxide group to exist in three distinct, interconvertible oxidation states: the stable nitroxide radical (N-O•), the one-electron oxidized oxoammonium cation (N=O+), and the one-electron reduced hydroxylamine (B1172632) (N-OH). whiterose.ac.ukosti.gov This versatility allows them to participate in a variety of electron transfer processes, acting as catalysts and mediators in numerous reactions. researchgate.netnih.gov

Interconversion between Nitroxide, Oxoammonium Cation, and Hydroxylamine Forms

The interconversion between the three principal redox states of this compound forms the basis of its catalytic activity, particularly in oxidation reactions. whiterose.ac.ukosti.gov

Nitroxide Radical (Stable Form): In its most stable state, this compound exists as a persistent nitroxide radical. This stability is largely attributed to the steric hindrance provided by the four methyl groups on the piperidine (B6355638) ring, which protect the radical center from decomposition reactions. whiterose.ac.ukrsc.org

Oxoammonium Cation (Oxidizing Agent): One-electron oxidation of the nitroxide radical generates the corresponding oxoammonium cation. whiterose.ac.uk This species is a potent oxidizing agent capable of oxidizing a wide range of organic substrates, most notably primary and secondary alcohols to aldehydes and ketones, respectively. osti.govnih.gov The formation of the oxoammonium cation can be achieved through chemical or electrochemical means. whiterose.ac.uknih.gov

Hydroxylamine (Reduced Form): Conversely, one-electron reduction of the nitroxide radical leads to the formation of the corresponding hydroxylamine. whiterose.ac.uk This reduction can occur, for instance, through hydrogen atom abstraction from a suitable donor. whiterose.ac.uk The hydroxylamine can then be re-oxidized back to the nitroxide radical, completing the catalytic cycle. osti.gov

Hydroxylamine (N-OH) ⇌ Nitroxide (N-O•) ⇌ Oxoammonium Cation (N=O+)

Electrochemical Properties and Redox Potentials

The electrochemical behavior of this compound is a key aspect of its reactivity, providing quantitative insights into its electron transfer capabilities. Cyclic voltammetry is a common technique used to study the redox potentials of TEMPO derivatives. researchgate.netrsc.org

The redox potential of the TEMPO/TEMPO+ couple is a critical parameter. osti.govnih.gov For the parent TEMPO, this potential is approximately +0.65 V versus a saturated calomel (B162337) electrode (SCE). nih.gov The substituent at the 4-position of the piperidine ring can influence this potential. Electron-donating groups generally lower the redox potential, making the nitroxide easier to oxidize, while electron-withdrawing groups have the opposite effect. rsc.org The benzyloxy group in this compound is expected to have a specific influence on the electronic properties and thus the redox potential of the nitroxide.

The interconversion between the different oxidation states can be observed through electrochemical methods. For instance, the oxidation of the hydroxylamine form to the nitroxide radical occurs at a different potential than the oxidation of the nitroxide to the oxoammonium cation. nih.gov The precise redox potentials are crucial for designing and optimizing electrochemical reactions that utilize this compound as a mediator. acs.org

| Redox Couple | Typical Potential Range (vs. SCE) | Reference |

| TEMPO/TEMPO+ | +0.6 to +0.8 V | nih.govosti.gov |

| TEMPOH/TEMPO | Varies with pH | nih.gov |

Note: The exact redox potentials for this compound may vary depending on the specific experimental conditions, such as the solvent and supporting electrolyte used. rsc.org

Radical-Radical Recombination Dynamics and Radical Scavenging Capabilities

Due to its nature as a stable free radical, this compound can participate in radical-radical recombination reactions and act as a radical scavenger. whiterose.ac.ukchemicalbook.com This property is crucial in various applications, including the control of polymerization reactions and the study of radical-mediated processes. rsc.orgresearchgate.net

The persistence of the nitroxide radical is a key factor in its scavenging ability. whiterose.ac.uk The steric shielding provided by the gem-dimethyl groups on the piperidine ring significantly slows down the rate of self-recombination and reactions with other radicals, allowing it to exist in relatively high concentrations. nrel.gov

This compound can effectively trap transient carbon-centered radicals, forming stable adducts. This reactivity is exploited in techniques like spin trapping, where the formation of a stable radical adduct allows for the detection and identification of short-lived radical species. researchgate.net The efficiency of radical scavenging can be influenced by the solvent and the nature of the radical being trapped. acs.org

Influence of the 4-Benzyloxy Substituent on Nitroxide Reactivity and Kinetic Stability

The substituent at the 4-position of the TEMPO scaffold plays a significant role in modulating the reactivity and stability of the nitroxide radical. rsc.orgnih.gov The benzyloxy group in this compound introduces specific electronic and steric effects that differentiate its properties from the parent TEMPO and other 4-substituted derivatives.

The electronic nature of the benzyloxy group can influence the electron density on the nitroxide moiety, thereby affecting its redox potential and reactivity in oxidation-reduction reactions. nih.gov While detailed studies specifically on the 4-benzyloxy substituent are limited in the provided context, general principles suggest that its electron-donating or -withdrawing character, however subtle, will impact the ease of oxidation to the oxoammonium cation and reduction to the hydroxylamine. rsc.org

Applications of 4 Benzyloxy Tempo in Controlled Polymerization Processes

Performance of 4-Benzyloxy TEMPO Derivatives as Polymerization Inhibitors

Synergistic Effects in Combination with Other Inhibitors

The control of unwanted polymerization, especially during monomer storage, transport, and processing, is a critical industrial concern. This is often achieved through the use of polymerization inhibitors, which act as radical scavengers to terminate or retard the chain propagation mechanism researchgate.netgoogle.com. While single inhibitors can be effective, the combination of different types of inhibitors can lead to synergistic effects, where the combined performance is greater than the sum of their individual contributions researchgate.netgoogleapis.com. This synergy typically arises from complementary mechanisms of radical scavenging or stabilization.

Research has explored the synergistic potential of combining stable nitroxide radicals (SNRs), such as TEMPO derivatives, with other classes of inhibitors, notably phenolic antioxidants. For instance, studies investigating the inhibition of styrene (B11656) polymerization have demonstrated that blends of nitroxide radicals and phenolic compounds can offer enhanced protection against premature polymerization researchgate.netgoogleapis.com. These studies have shown that while compounds like 4-hydroxy-TEMPO and phenolic antioxidants such as 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP) exhibit individual inhibitory properties, their combination can lead to superior performance researchgate.netgoogleapis.com. Specifically, research has indicated that a blend of 4-hydroxy-TEMPO and DTMBP exhibited significant synergistic effects, resulting in a lower percentage of polymer growth compared to either inhibitor used alone googleapis.com. The proposed mechanisms for such synergy often involve the nitroxide radical trapping propagating radicals, while phenolic inhibitors scavenge other types of radicals or decompose peroxides, creating a multi-pronged defense against polymerization initiation and propagation researchgate.netgoogleapis.com.

However, the specific synergistic effects of This compound in combination with other inhibitors, particularly with detailed quantitative research findings and data tables, are not extensively documented in the provided literature. While this compound shares the fundamental radical-scavenging capabilities of other TEMPO derivatives, direct experimental data detailing its performance in synergistic mixtures with other specific inhibitors (e.g., phenolic compounds) is limited. The general understanding of TEMPO derivatives suggests that this compound would likely exhibit similar behavior to other nitroxides in such combinations, potentially contributing to enhanced inhibition periods or reduced monomer conversion when paired with appropriate co-inhibitors.

Due to the lack of specific experimental data for this compound in synergistic combinations within the reviewed sources, a data table detailing such effects cannot be generated. Typically, such data would compare the inhibition period, monomer conversion, or polymer characteristics (e.g., molecular weight, polydispersity) when this compound is used alone versus in combination with another inhibitor under identical polymerization conditions.

Compound List:

this compound (2,2,6,6-Tetramethyl-4-(benzyloxy)piperidine-1-oxyl)

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

4-hydroxy-TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl)

4-oxo-TEMPO (4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl)

DTMBP (2,6-di-tert-butyl-4-methoxyphenol)

BHT (2,6-di-tert-butyl-4-methylphenol)

Advanced Characterization and Theoretical Studies of Nitroxide Radicals

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Environmental Probing

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for detecting and characterizing species with unpaired electrons, such as nitroxide radicals. For 4-Benzyloxy TEMPO, ESR spectroscopy is instrumental in confirming the presence of the stable nitroxide radical moiety and in probing its local environment.

Principles of Spin Labeling and Spin Probes for Investigating Chemical Environments

Nitroxide radicals like this compound function effectively as spin labels or spin probes. In this capacity, they are attached to or dissolved within a system of interest, and their ESR spectra are analyzed to infer information about the surrounding environment. The spectral parameters, such as the g-value and hyperfine coupling constants, are sensitive to the local polarity, viscosity, and molecular motion of the probe.

The benzyloxy group in this compound provides greater steric protection to the nitroxide radical, contributing to its stability, particularly in nonpolar environments. This stability and modulated polarity make it suitable for studying processes within biological systems, aiding in the understanding of radical-mediated reactions. Researchers have utilized various nitroxide spin probes, including TEMPO, TEMPOL, EGONO (4-ethylene glycoloxy-TEMPO), and BZONO (4-benzyloxy-TEMPO), to investigate polymer matrices like natural rubber (NR) rsc.org. Changes in the ESR spectra of these probes within the NR matrix provide insights into the matrix's structural dynamics and phase behavior. The ESR spectra of spin-probed NR can exhibit composite patterns, with differences in the intensity of broad components indicating variations in probe mobility and environmental interactions rsc.org.

Spectroscopic and Spectrometric Techniques for Structural Confirmation

Beyond ESR, other spectroscopic and spectrometric techniques are essential for confirming the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the nitroxide radical itself is paramagnetic and thus not directly observable by standard NMR, the diamagnetic precursor (e.g., the corresponding hydroxylamine) or derivatives can be analyzed. For this compound, proton NMR (¹H NMR) is expected to show characteristic signals for the benzyloxy protons, typically in the δ 4.5–5.0 ppm range, and for the TEMPO methyl groups, usually around δ 1.1–1.3 ppm . Carbon NMR (¹³C NMR) would reveal signals for the benzyl (B1604629) carbons (δ 70–75 ppm) and the aromatic carbons (δ 128–138 ppm) . The presence of these signals confirms the successful incorporation of the benzyloxy group onto the TEMPO scaffold.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the C-O-C ether linkage of the benzyloxy group, aromatic C=C stretching, and C-H stretching vibrations would be observed.

Mass Spectrometry (MS): Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is crucial for determining the exact molecular weight and elemental composition of this compound, thereby confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed nih.govrsc.org. The molecular weight of this compound is approximately 275.36 g/mol .

Computational Chemistry Approaches for Understanding Electronic Structure and Reaction Energetics

Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the electronic structure, molecular geometry, and reaction energetics of this compound. These calculations can predict properties like bond lengths, bond angles, and dihedral angles, providing insights into the molecule's conformation and stability. For related benzyloxy-containing compounds, DFT calculations have revealed non-planar structures and discussed frontier molecular orbitals, molecular electrostatic potential, and global chemical reactivity parameters banglajol.info. Such studies on this compound would elucidate the electronic distribution within the nitroxide radical and the influence of the benzyloxy substituent on its reactivity and redox potentials. Computational studies can also model reaction pathways and transition states, aiding in the prediction of catalytic activity and reaction mechanisms. For instance, studies on TEMPO systems have used DFT coupled with methods like Generalized Mulliken Hush to predict electronic coupling, which is critical for understanding electron transfer kinetics in applications like organic radical batteries chemrxiv.org.

Future Directions and Emerging Research Avenues for 4 Benzyloxy Tempo

Design and Synthesis of Novel 4-Benzyloxy TEMPO Analogues with Enhanced Catalytic Efficiency or Polymerization Control

A significant avenue for future research involves the rational design and synthesis of novel this compound analogues. By systematically modifying the structure of 4-BnO-TEMPO, researchers aim to fine-tune its catalytic efficiency and improve its control over polymerization processes. Studies are focusing on altering the electronic and steric properties of the benzyloxy substituent, as well as exploring modifications to the TEMPO core itself. For instance, the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyloxy moiety, or varying the length and nature of the linker, has shown promise in enhancing turnover frequencies (TOF) and turnover numbers (TON) in oxidation reactions mdpi.com. Research is also directed towards developing analogues that offer superior control in nitroxide-mediated polymerization (NMP), aiming for reduced dispersity (Đ) and broader monomer compatibility. For example, analogues with different steric hindrance around the nitroxide radical are being synthesized to achieve better control over molecular weight distribution in polymer chains mdpi.com.

Integration of this compound into Advanced Material Architectures, including Nanomaterials and Supramolecular Systems

The integration of this compound into advanced material architectures presents exciting opportunities for creating novel functional materials and heterogeneous catalysts. Researchers are exploring methods to immobilize 4-BnO-TEMPO onto various support materials, such as silica (B1680970) nanoparticles, magnetic nanoparticles (e.g., Fe₃O₄), and carbon nanostructures nih.govrsc.orgresearchgate.net. This immobilization strategy facilitates the development of recyclable and easily separable heterogeneous catalysts for oxidation reactions, thereby improving process sustainability. Furthermore, the incorporation of 4-BnO-TEMPO into polymer architectures, including bottlebrush copolymers and block copolymers, is being investigated for applications in self-healing materials, stimuli-responsive systems, and redox-active materials acs.orggoogleapis.com. The self-assembly of these functionalized polymers can lead to the formation of nanoreactors with enhanced catalytic performance in aqueous media acs.org. Research also extends to the creation of supramolecular systems where 4-BnO-TEMPO units are precisely arranged to impart specific functionalities.

Advancements in Sustainable and Green Chemical Processes Utilizing this compound (e.g., in flow chemistry, solvent-free reactions)

The drive towards sustainable chemistry is promoting the investigation of this compound in greener chemical processes. Continuous flow chemistry offers a promising platform for enhancing the efficiency, safety, and scalability of reactions catalyzed by 4-BnO-TEMPO nih.govthieme-connect.comacs.orgrsc.org. Utilizing microreactors or packed-bed reactors allows for precise control over reaction parameters such as temperature, residence time, and mass transfer, leading to improved yields, selectivity, and space-time yields compared to traditional batch processes thieme-connect.comrsc.org. For instance, flow oxidation of benzyl (B1604629) alcohol using 4-BnO-TEMPO has demonstrated significantly higher throughputs. Additionally, research is exploring solvent-free reaction conditions, including mechanochemical activation, to minimize waste generation and reduce the environmental footprint of chemical transformations nih.gov. The development of these green methodologies aims to make the catalytic applications of 4-BnO-TEMPO more environmentally benign and economically viable for industrial implementation.

Compound List:

this compound

TEMPO

4-Hydroxy-TEMPO

4-(4-Methoxybenzyloxy) TEMPO

4-(Phenylethoxy) TEMPO

4-Benzoyloxy-TEMPO

4-Amino-TEMPO

4-N,N-Dimethylamino-TEMPO

4-Oxo-TEMPO

4-(2-bromoacetamido)-TEMPO

4-(2-chloroacetamido)-TEMPO

4-(2-iodoacetamido)-TEMPO

4-carbamido-TEMPO

4-methylsulfonyloxy-TEMPO

4-isothiocyanato-TEMPO

4-phosphonoxy-TEMPO

2,2,5,5-tetramethyl-1-pyrrolidinyl N-oxide (PROXYL)

3-hydroxy-PROXYL

3-methoxy-PROXYL

AZADO (1-Oxyl-2-azaadamantane)

5-F-AZADO

5,7-DiF-AZADO

5-MeO-AZADO

5,7-DiMeO-AZADO

oxa-AZADO

TsN-AZADO

DiAZADO

this compound hydroxylamine (B1172632) (4-Bn-TEMPOH)

4-Hydroxy-TEMPO hydroxylamine (4-OH-TEMPOH)

4-Butoxy-TEMPO hydroxylamine (4-Bu-TEMPOH)

Q & A

Basic: What are the standard synthetic routes for preparing 4-Benzyloxy TEMPO, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via Williamson ether synthesis , where the hydroxyl group of 4-hydroxy-TEMPO reacts with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH). Key steps include:

Alkylation : React 4-hydroxy-TEMPO with benzyl halide in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization Tips :

- Base Selection : NaH provides higher yields but requires anhydrous conditions, while K₂CO₃ is safer but slower .

- Solvent Effects : DMF accelerates the reaction but may complicate purification; THF offers better compatibility with sensitive substrates .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm structure via H NMR (characteristic benzyloxy protons at δ 4.5–5.0 ppm) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Electron Spin Resonance (ESR) : Confirms the presence of the stable nitroxide radical (g-value ~2.006, triplet splitting due to N hyperfine coupling) .

- Nuclear Magnetic Resonance (NMR) :

- H NMR: Benzyloxy protons (δ 4.5–5.0 ppm), TEMPO methyl groups (δ 1.1–1.3 ppm).

- C NMR: Benzyl carbons (δ 70–75 ppm for CH₂, 128–138 ppm for aromatic carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] for C₁₆H₂₄NO₂) .

Data Pitfalls : ESR signals may diminish if the compound is contaminated with reducing agents; always store samples under inert gas .

Advanced: How does this compound mediate radical inhibition or polymerization reactions, and what mechanistic contradictions exist in the literature?

Answer:

this compound acts as a radical scavenger by forming stable adducts with propagating radicals (e.g., in polymerizations). Key mechanisms include:

- Radical Trapping : The nitroxide group reacts with carbon-centered radicals to form alkoxyamines, terminating chain growth .

- Contradictions : Some studies report conflicting rates of inhibition depending on solvent polarity. For example, in nonpolar solvents (toluene), steric hindrance from the benzyloxy group slows adduct formation, reducing efficiency compared to unsubstituted TEMPO .

Experimental Design : - Use kinetic ESR to measure radical trapping rates under varied solvent conditions.

- Compare inhibition efficiency in styrene polymerization (monomer: TEMPO = 100:1 molar ratio) to quantify steric effects .

Advanced: How can researchers resolve discrepancies in Hammett plot analyses for this compound derivatives?

Answer:

Hammett studies on para-substituted benzyloxy-TEMPO derivatives (e.g., electron-withdrawing vs. donating groups) often show conflicting ρ values due to:

- Solvent Polarity Effects : In polar solvents (acetonitrile), ρ values correlate better with σ constants (ρ ≈ 0.7), while nonpolar solvents (benzene) favor σ .

- Radical Stability : Electron-withdrawing groups stabilize the benzyloxycarbonyl radical fragment, skewing fragmentation preferences .

Methodology : - Perform competition experiments between substituted derivatives and trap radicals with tert-butyl alcohol or TEMPO.

- Use GC-MS to quantify product ratios (e.g., ester vs. decarboxylation products) and recalculate ρ values .

Advanced: What are the safety and stability considerations for handling this compound in long-term studies?

Answer:

- Toxicity : The compound is harmful if inhaled or absorbed through the skin; use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under argon at –20°C to prevent radical quenching by oxygen or moisture.

- Degradation : Prolonged exposure to light or heat generates hydroxylamine derivatives (detectable via loss of ESR signal). Regularly validate sample integrity .

Basic: How is this compound utilized in ESR-based studies of reaction mechanisms?

Answer:

As a spin trap , this compound is used to:

Identify Transient Radicals : React with short-lived intermediates (e.g., in photochemical reactions) to form stable adducts detectable by ESR .

Quantify Radical Concentrations : Calibrate signal intensity against standard solutions.

Protocol :

- Add 1–5 mol% this compound to the reaction mixture.

- Record ESR spectra at 77 K to capture transient species .

Advanced: What strategies improve the catalytic efficiency of this compound in oxidation reactions?

Answer:

In alcohol-to-ketone oxidations (e.g., Anelli protocol), efficiency depends on:

- Co-Oxidant Choice : Use [bis(acetoxy)iodo]benzene (BAIB) instead of bleach to minimize side reactions .

- Solvent Optimization : Acetonitrile enhances nitroxide regeneration compared to water .

- Substrate Scope : Sterically hindered alcohols require longer reaction times (24–48 hrs) and higher catalyst loadings (10 mol%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.